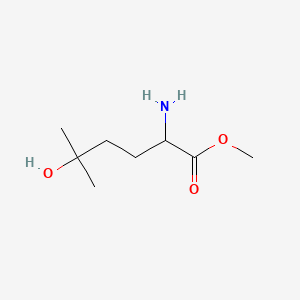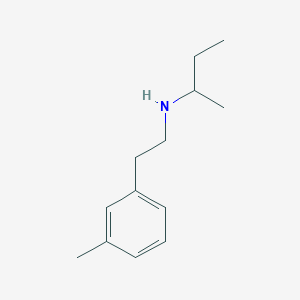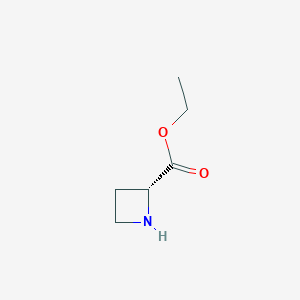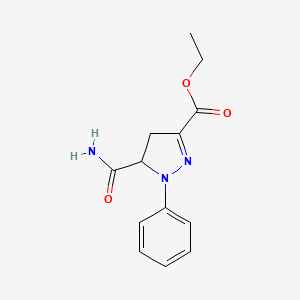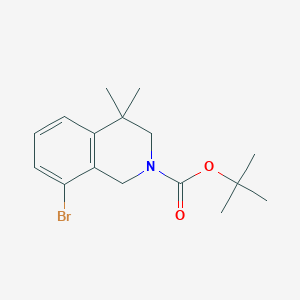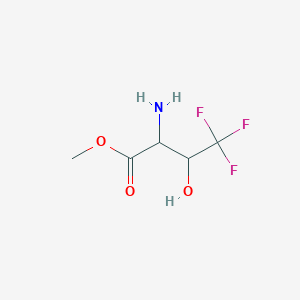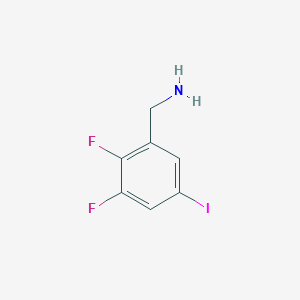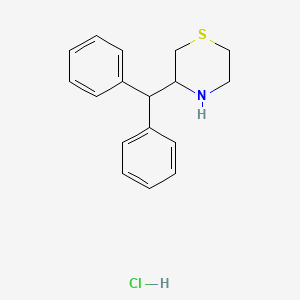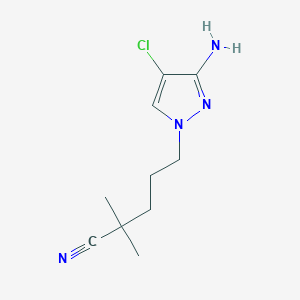
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .
Wissenschaftliche Forschungsanwendungen
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- (3-Amino-4-chloro-1H-pyrazol-1-yl)acetonitrile
Uniqueness
5-(3-Amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a dimethylpentanenitrile group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C10H15ClN4 |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
5-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpentanenitrile |
InChI |
InChI=1S/C10H15ClN4/c1-10(2,7-12)4-3-5-15-6-8(11)9(13)14-15/h6H,3-5H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
LITUZEJFJXQWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCN1C=C(C(=N1)N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


